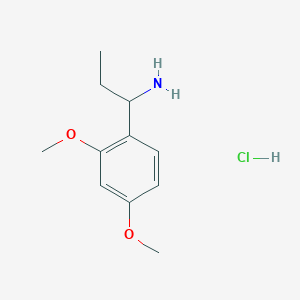
1-(2,4-Dimethoxyphenyl)propan-1-amine hydrochloride
Übersicht
Beschreibung
1-(2,4-Dimethoxyphenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,4-Dimethoxyphenyl)propan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its pharmacodynamics, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C11H17ClN2O2
- Molecular Weight : 232.72 g/mol
- IUPAC Name : this compound
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine receptors. Its structural features suggest potential activity as a selective agonist or antagonist for specific receptor subtypes.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound exhibits selectivity towards the D3 dopamine receptor, which is implicated in neuropsychiatric disorders. Studies have shown that it can promote β-arrestin translocation and G protein activation at this receptor .
- Nitric Oxide Synthesis : It may also influence endogenous nitric oxide synthesis pathways, contributing to vasodilation effects observed in certain biological assays .
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness in various biological assays:
- Cell Viability Assays : The compound was tested against human malignant leukemic cell lines (LAMA-84, K-562) showing no cytotoxic effects at concentrations ranging from 400 µM to 6.25 µM, indicating a favorable safety profile .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 400 | 98 |
| 200 | 95 |
| 100 | 92 |
| 50 | 90 |
| 25 | 88 |
| 6.25 | 85 |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. Results indicated modest activity against Gram-negative bacteria, including Klebsiella sp. and Pseudomonas aeruginosa, while showing no significant activity against Escherichia coli at similar concentrations .
Case Studies and Clinical Relevance
Recent studies have explored the therapeutic potential of this compound in treating conditions such as Irritable Bowel Syndrome (IBS) due to its antispasmodic properties. In animal models, it demonstrated significant efficacy in reducing spasms without adverse effects on gut motility .
Clinical Implications
Given its selective action on the D3 receptor and minimal toxicity in cell lines, there is potential for further development as a therapeutic agent for neuropsychiatric conditions.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3;/h5-7,10H,4,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZJXYHCNWROSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















